
2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest, "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone," is closely related to the compounds discussed in the provided papers. Although the exact compound is not directly studied, the papers provide insights into similar compounds with related functional groups and structural motifs. For instance, the compounds studied exhibit aromatic rings, amino groups, and piperidine structures, which are also expected to be present in the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions that allow for the construction of complex molecules. For example, the synthesis of 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile is achieved using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature, yielding 40% . This suggests that a similar approach could potentially be applied to synthesize "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone," possibly involving an amino-phenoxy precursor and a piperidin-1-yl-ethanone derivative.
Molecular Structure Analysis
The molecular structures of related compounds are confirmed using techniques such as 1H NMR, MS, and X-ray single crystal diffraction . These compounds exhibit planarity in their aromatic components and specific intermolecular interactions, such as hydrogen bonding and π-π interactions, which contribute to their three-dimensional network in the crystal state . The molecular structure of "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone" would likely be characterized using similar analytical methods to determine its conformation and intermolecular interactions.
Chemical Reactions Analysis
The related compounds participate in various chemical reactions, including the formation of hydrogen bonds and π-π interactions, which are crucial for their three-dimensional network formation in the solid state . Additionally, the presence of functional groups such as amino and nitro groups can lead to further chemical reactivity, such as substitution or addition reactions. The compound of interest, with its amino-phenoxy and piperidin-1-yl-ethanone groups, would also be expected to exhibit similar reactivity patterns.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to "2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone" are influenced by their molecular structure. For instance, the planarity of the aromatic components and the presence of hydrogen bonding can affect their melting points, solubility, and stability . The electronic properties, such as the electron-withdrawing or donating effects of substituents on the aromatic rings, can also impact the chemical reactivity and biological activity, as seen in the antileukemic activity of related compounds .
Wissenschaftliche Forschungsanwendungen
Wound Healing Potential
- Evaluation of Wound-Healing Activity : A study evaluated the wound-healing potential of derivatives of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone in vivo. They observed significant healing and faster epithelialization in treated groups. The study highlights the molecule's potential in enhancing wound healing and collagenation, indicating its application in medical therapies for skin recovery and treatment (Vinaya et al., 2009).
Antileukemic Activity
- Synthesis and Antileukemic Activity : Another research synthesized derivatives of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone and tested their antileukemic activity against human leukemic cell lines. Some compounds showed promising antiproliferative activity, suggesting potential applications in leukemia treatment (Vinaya et al., 2012).
Cytotoxic Studies and Docking Studies
- Cytotoxicity and Pharmacokinetics : A synthesized compound using a similar structure was analyzed for its cytotoxicity and interaction with human serum albumin. This provides insights into the compound's pharmacokinetic nature and potential for biological applications (Govindhan et al., 2017).
Antibacterial Activities
- Synthesis and Antibacterial Agents : Research on novel derivatives of 2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone showed significant antibacterial activities against various bacterial strains. This suggests the molecule's potential use as an antibacterial agent (Vinaya et al., 2008).
Eigenschaften
IUPAC Name |
2-(4-aminophenoxy)-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c14-11-4-6-12(7-5-11)17-10-13(16)15-8-2-1-3-9-15/h4-7H,1-3,8-10,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCGJRYQWQTFIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)COC2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-phenoxy)-1-piperidin-1-yl-ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

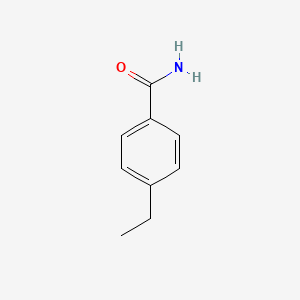

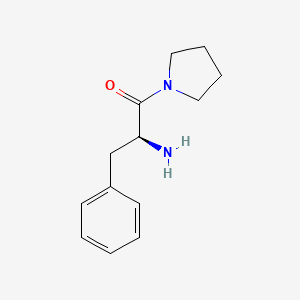
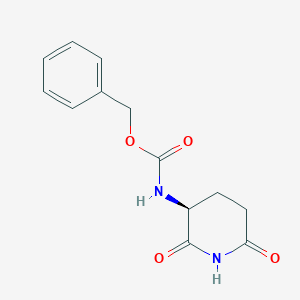
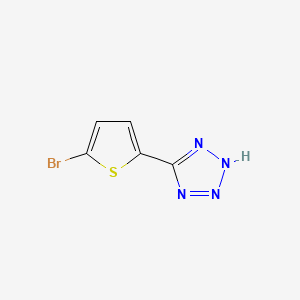
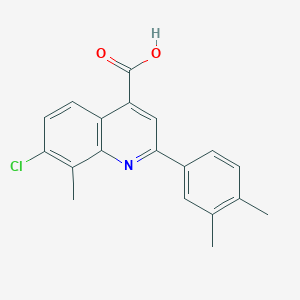
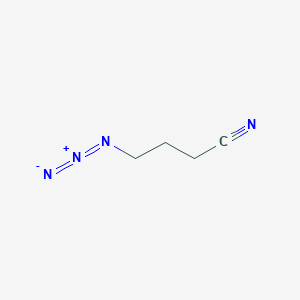
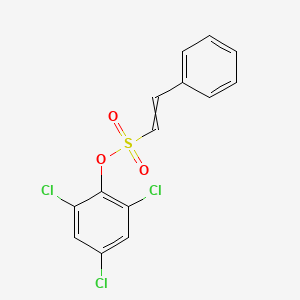
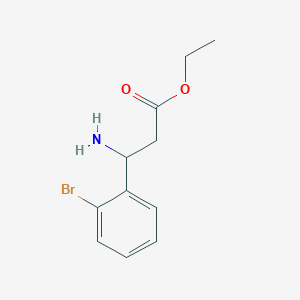

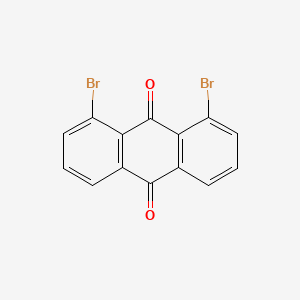
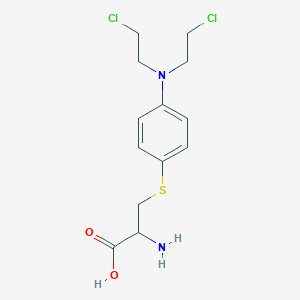
![[3-(4-Chlorophenoxy)phenyl]methanol](/img/structure/B1277315.png)
